

Development of an Oral Formulation for Lotiglipron: A Case Study

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| Compound of Interest | | |
|----------------------|-------------|-----------|
| Compound Name: | Lotiglipron | |
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Application Notes Introduction

Lotiglipron (PF-07081532) is a non-peptide, small molecule glucagon-like peptide-1 receptor (GLP-1R) agonist that was under development by Pfizer for the treatment of obesity and type 2 diabetes mellitus.[1] As an oral medication, **lotiglipron** was designed to offer a more convenient alternative to injectable GLP-1R agonists.[2] The development of **lotiglipron** was discontinued in June 2023 due to observations of elevated liver enzymes in participants in early-stage clinical trials, which could indicate a potential for liver toxicity.[1]

These application notes provide a summary of the publicly available information regarding the oral formulation development of **lotiglipron**, including its mechanism of action, physicochemical properties, and clinical findings up to the point of its discontinuation. This information can be valuable for researchers and scientists in the field of drug development, offering insights into the challenges and considerations in creating oral formulations for this class of drugs.

Mechanism of Action

Lotiglipron is an agonist of the GLP-1 receptor, a G protein-coupled receptor involved in the regulation of blood sugar.[3] The binding of **lotiglipron** to the GLP-1R activates intracellular



signaling pathways that lead to several physiological effects beneficial for glycemic control and weight management.[3] These effects include:

- Enhanced glucose-stimulated insulin secretion from pancreatic beta cells.
- Reduced secretion of glucagon from pancreatic alpha cells.
- Delayed gastric emptying, which slows the absorption of glucose from the gut.
- Promotion of satiety, leading to reduced food intake.

The primary signaling pathway activated by the GLP-1 receptor is the Gs G-protein pathway, which increases intracellular cyclic AMP (cAMP) levels. This in turn activates Protein Kinase A (PKA), leading to the downstream effects on insulin secretion and glucose metabolism.

Physicochemical Properties

A summary of the known physicochemical properties of **Lotiglipron** is provided in the table below.

| Property | Value | Reference |
|-------------------|---|-----------|
| Molecular Formula | C31H31CIN4O5 | |
| Molecular Weight | 575.05 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | DMSO: Slightly soluble (0.1-1 mg/ml), Ethanol: Slightly soluble (0.1-1 mg/ml) | - |
| CAS Number | 2401892-75-7 | - |

Clinical Development and Discontinuation

Lotiglipron underwent Phase 1 and Phase 2 clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy.



Efficacy: In a Phase 2 study (NCT05579977), **lotiglipron** demonstrated dose-dependent reductions in glycated hemoglobin (HbA1c) and body weight in participants with type 2 diabetes and obesity.

- HbA1c Reduction (Type 2 Diabetes Cohort): At week 16, the least squares mean decrease in HbA1c was up to -1.44% for the 80 mg dose, compared to -0.07% for placebo.
- Body Weight Reduction (Obesity Cohort): At week 20, the decrease in body weight was up to -7.47% for the 200 mg dose (with a five-step titration), compared to -1.84% for placebo.

A summary of the efficacy data from the Phase 2 study is presented below.

| Cohort | Treatment Group | N | Primary Endpoint | Result (Least Squares Mean Change from Baseline) | 90% Confidence Interval |
|--------------------|--|-----------------------|--|--|-------------------------------|
| Type 2 Diabetes | Lotiglipron 80 mg | 512 (total in cohort) | Change in HbA1c at Week 16 | -1.44% | (-1.63, -1.26) |
| Placebo | -0.07% | (-0.25, 0.11) | | | |
| Obesity | Lotiglipron 200 mg (5- step titration) | 389 (total in cohort) | Change in Body Weight at Week 20 | -7.47% | (-8.50, -6.43) |
| Placebo | -1.84% | (-2.85, -0.83) | | | |

Pharmacokinetics: The pharmacokinetic profile of **lotiglipron** supported once-daily dosing. A study in participants with varying degrees of liver impairment (NCT05671653) showed that the maximum concentration and total amount of **lotiglipron** in the blood were similar between individuals with mild to moderate liver impairment and those with normal liver function after a single 20 mg oral dose.



Safety and Discontinuation: The clinical development of **lotiglipron** was terminated due to elevated levels of liver transaminases (alanine aminotransferase [ALT] and aspartate aminotransferase [AST]) observed in a subset of participants in Phase 1 drug-drug interaction studies (NCT05671653 and NCT05788328) and the Phase 2 study (NCT05579977).

- In the Phase 2 study, transaminase elevations were observed in 6.6% of participants on **lotiglipron** in the type 2 diabetes cohort and 6.0% in the obesity cohort, compared to 1.6% on placebo in the obesity cohort.
- Importantly, none of the participants with elevated liver enzymes reported liver-related symptoms, and there was no evidence of liver failure.

A retrospective review of preclinical in vitro and in vivo toxicity data did not show any signals consistent with liver toxicity, suggesting the observed transaminase elevations may be specific to humans.

Protocols

Representative Protocol for Oral Tablet Formulation

While the exact formulation of the **lotiglipron** tablets used in clinical trials is not publicly available, a representative protocol for the development of an oral tablet formulation for a small molecule drug like **lotiglipron** is provided below. This is a general guideline and would require optimization based on the specific properties of the active pharmaceutical ingredient (API).

Objective: To develop a stable and bioavailable immediate-release tablet formulation of **lotiglipron**.

Materials:

- Lotiglipron (API)
- Diluent (e.g., Microcrystalline Cellulose)
- Binder (e.g., Povidone)
- Disintegrant (e.g., Croscarmellose Sodium)



- Lubricant (e.g., Magnesium Stearate)
- Glidant (e.g., Colloidal Silicon Dioxide)

Equipment:

- Blender (e.g., V-blender)
- · High-shear granulator
- Fluid bed dryer
- Tablet press
- Hardness tester
- · Friability tester
- Disintegration apparatus
- Dissolution testing apparatus

Method (Example: Wet Granulation):

- Blending: Blend the API and a portion of the diluent in a V-blender.
- Granulation: Transfer the blend to a high-shear granulator and add the binder solution (e.g., povidone in purified water) while mixing to form granules.
- Drying: Dry the wet granules in a fluid bed dryer until the desired moisture content is reached.
- Milling: Mill the dried granules to achieve a uniform particle size distribution.
- Final Blending: Add the remaining excipients (disintegrant, lubricant, glidant) to the milled granules and blend in a V-blender.
- Compression: Compress the final blend into tablets using a rotary tablet press.



- In-process Controls: Monitor tablet weight, hardness, thickness, and friability during compression.
- Quality Control Testing: Perform final quality control tests on the compressed tablets, including appearance, assay, content uniformity, disintegration, and dissolution.

Representative Protocol for a Phase 1, Randomized, Double-Blind, Placebo-Controlled, Multiple-Ascending-Dose Study

The following is a representative protocol outline based on the descriptions of the Phase 1 studies for **lotiglipron** (e.g., NCT04305587, NCT05158244).

Study Title: A Phase 1, Randomized, Double-Blind, Placebo-Controlled, Multiple-Ascending-Dose Study to Evaluate the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of Oral **Lotiglipron** in Healthy Adult Participants.

Objectives:

- Primary: To assess the safety and tolerability of multiple ascending doses of **lotiglipron**.
- Secondary: To characterize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lotiglipron.

Study Design:

- · Multiple-ascending dose cohorts.
- Each cohort randomized to receive either lotiglipron or placebo.
- Double-blinded.

Participant Population:

- Healthy adult volunteers.
- Specific inclusion and exclusion criteria to be defined.



Study Procedures:

- Screening: Assess eligibility of potential participants.
- Randomization: Randomly assign eligible participants to a treatment group within a dose cohort.
- Dosing: Administer the assigned study drug (lotiglipron or placebo) orally once daily for a specified duration (e.g., 28 or 42 days).
- Safety Monitoring: Monitor adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests (including liver function tests) throughout the study.
- Pharmacokinetic Sampling: Collect serial blood samples at predefined time points to determine the plasma concentrations of lotiglipron and its metabolites.
- Pharmacodynamic Assessments: Measure relevant biomarkers (e.g., fasting plasma glucose, insulin, C-peptide) at specified times.
- Follow-up: Conduct a follow-up visit after the last dose of the study drug to monitor for any delayed adverse events.

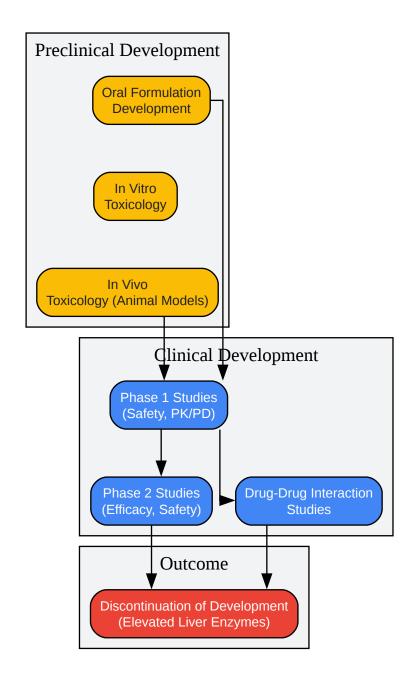
Visualizations



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Caption: GLP-1 Receptor Signaling Pathway for Insulin Secretion.





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